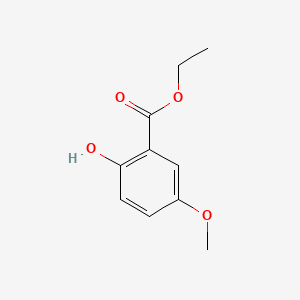

2-ヒドロキシ-5-メトキシ安息香酸エチル

説明

Ethyl 2-hydroxy-5-methoxybenzoate is a chemical compound of interest in various scientific research fields due to its intriguing chemical and physical properties. This compound is studied for its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of ethyl 2-hydroxy-5-methoxybenzoate and related compounds involves multi-step chemical processes. One notable method involves the methylation of dimethyl sulfate to obtain methyl 4-amino-2-methoxybenzoate, which is further processed through reactions with potassium thiocyanate, bromoethane, and hydrogen peroxide to achieve the desired product with a total yield of 24.5% (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been determined using single-crystal X-ray diffraction techniques. These studies reveal details about crystal packing influenced by strong hydrogen bonds, providing insight into the molecular arrangement and stability of such compounds (K. Y. Yeong et al., 2018).

科学的研究の応用

薬理学:抗がん剤合成

2-ヒドロキシ-5-メトキシ安息香酸エチル: は、抗がん剤であるゲフィチニブの合成に使用されています 。ゲフィチニブは上皮成長因子受容体のチロシンキナーゼドメインの選択的阻害剤であり、非小細胞肺がんの治療に使用されます。この化合物は、アルキル化、ニトロ化、還元、環化、塩素化、およびアミノ化反応を含む多段階合成プロセスにおける前駆体として機能します。

有機合成:保護基

合成有機化学では、2-ヒドロキシ-5-メトキシ安息香酸エチルはカルボン酸の保護基として機能します 。これは、選択的な脱保護が必要な多段階合成経路で特に有用です。さまざまな条件下での安定性は、複雑な有機合成のための貴重なツールです。

分析化学:クロマトグラフィー標準

この化合物は、HPLC、LC-MS、およびUPLCを含むクロマトグラフィー技術の標準として分析化学で使用されています 。その明確に定義された特性により、機器の較正と分析方法の検証が可能になり、他の物質の正確な測定が保証されます。

生化学:酵素基質

生化学では、2-ヒドロキシ-5-メトキシ安息香酸エチルは酵素反応における基質として検討されています。 たとえば、キラル中間体の効率的な生合成のためのバイ酵素自己集合クラスターの構築に関与する研究で使用されています 。これらのクラスターは酵素の触媒効率を高め、これは医薬品中間体の製造に不可欠です。

材料科学:熱物理的特性

2-ヒドロキシ-5-メトキシ安息香酸エチルの熱物理的特性は、材料科学における用途において重要な評価を受けています 。その沸点、臨界温度、その他の熱特性は、正確な熱管理を必要とする材料を設計するために不可欠です。

環境科学:忌避剤研究

2-ヒドロキシ-5-メトキシ安息香酸エチル: は、環境科学において忌避剤として潜在的な用途があります 。マツノザイセンチュウなどの害虫が森林プランテーションを損傷するのを防ぐために使用でき、持続可能な森林管理の慣行に貢献します。

作用機序

Target of Action

Ethyl 2-hydroxy-5-methoxybenzoate primarily targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation and pain .

Mode of Action

The compound interacts with COX enzymes by binding to their active sites, inhibiting their activity. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain. The interaction is typically reversible, meaning the compound can dissociate from the enzyme, allowing normal function to resume once the compound is metabolized or excreted .

Biochemical Pathways

By inhibiting COX enzymes, Ethyl 2-hydroxy-5-methoxybenzoate affects the arachidonic acid pathway. This pathway is responsible for the production of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. Inhibition of this pathway reduces the levels of these inflammatory mediators, leading to anti-inflammatory and analgesic effects .

Pharmacokinetics

These pharmacokinetic properties ensure that the compound reaches effective concentrations at the site of inflammation, contributing to its therapeutic efficacy.

Result of Action

At the molecular level, the inhibition of COX enzymes leads to a decrease in prostaglandin synthesis. This results in reduced inflammation, pain, and fever. At the cellular level, the compound can decrease the recruitment of inflammatory cells to the site of injury or infection, further reducing inflammation .

Action Environment

The efficacy and stability of Ethyl 2-hydroxy-5-methoxybenzoate can be influenced by various environmental factors:

- Presence of other substances : Concurrent use of other medications or substances that affect liver enzymes can alter the metabolism and efficacy of the compound .

Understanding these factors is crucial for optimizing the therapeutic use of Ethyl 2-hydroxy-5-methoxybenzoate in clinical settings.

: Information synthesized from various sources on the pharmacological and biochemical properties of similar compounds.

特性

IUPAC Name |

ethyl 2-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDVMOCQOGCDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177317 | |

| Record name | Ethyl-5-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22775-40-2 | |

| Record name | Ethyl 2-hydroxy-5-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22775-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-5-methoxysalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022775402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-5-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methoxysalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-METHOXYSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ4D5D784Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-Amino-1-(4-azido-2-nitrophenyl)ethyl]disulfanyl}-1-(propanoyloxy)pyrrolidine-2,5-dione](/img/structure/B1212114.png)

![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1212115.png)